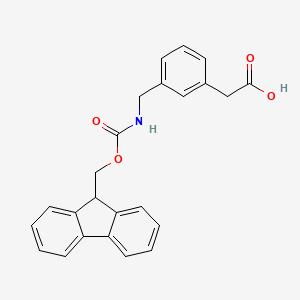

Fmoc-3-aminomethyl-phenylacetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Fmoc-3-aminomethyl-phenylacetic acid (FAMP) is a white powder with a molecular formula of C24H21NO4 and a molecular weight of 387.44 . It is widely used in scientific research, particularly in the synthesis of peptides and other molecules .

Synthesis Analysis

FAMP is synthesized through a process that involves the formation of peptide bonds between amino acids . The amide bond formation between the amine group of FAMP and the carboxyl group of the amino acid is a crucial part of this process .Molecular Structure Analysis

The molecular structure of FAMP is defined by its molecular formula, C24H21NO4 . This structure is responsible for its physical and chemical properties, as well as its interactions with other molecules.Chemical Reactions Analysis

FAMP undergoes various chemical reactions, particularly in the context of peptide synthesis . These reactions are facilitated by the inherent properties of FAMP, including its amine and carboxyl groups .Physical And Chemical Properties Analysis

FAMP is a white powder with a molecular weight of 387.44 . The compound’s physical and chemical properties are largely determined by its molecular structure .Applications De Recherche Scientifique

Biochemistry and Biotechnology

FAMP is a versatile amino acid derivative widely employed in biochemistry and biotechnology . It serves as a crucial intermediate in synthesizing peptides and other molecules .

Drug Discovery

In the field of drug discovery, FAMP’s diverse applications make it an invaluable tool. Its unique properties allow it to be used in the synthesis of various drug molecules .

Gene Editing

FAMP has been found to have applications in gene editing . However, the details of its role and mechanism in this field are not fully understood and require further research .

Self-Assembly of Modified Amino Acids

FAMP has been used in the self-assembly of modified amino acids . This process facilitates the formation of various structures that serve as excellent bio-organic scaffolds for diverse applications .

Morphological Control in Self-Assembly

Research has demonstrated the ability to control the morphologies resulting from the self-assembly of Fmoc modified aliphatic single amino acids (Fmoc-SAAs) such as Alanine, Valine, Leucine, Isoleucine, and Proline . This control of morphological transitions is achieved through solvent variation .

Synthesis of 3‐(Fmoc-amino acid)-3,4-diaminobenzoic Acids

FAMP is used in the one-step synthesis of 3‐(Fmoc-amino acid)-3,4-diaminobenzoic acids . This process is crucial in the production of these acids, which have various applications in scientific research .

7. Fmoc Protection of Amines and Amino Acids FAMP has been used in a new and environmentally friendly Fmoc protection of a variety of aliphatic and aromatic amines, amino acids, amino alcohols, and amino phenols . This reaction is chemoselective in the presence of ambident nucleophiles .

Mécanisme D'action

Target of Action

Fmoc-3-aminomethyl-phenylacetic acid (FAMP) is a versatile amino acid derivative widely employed in scientific research . It serves as a crucial intermediate in synthesizing peptides and other molecules . The primary targets of FAMP are the amino acids that are involved in peptide synthesis .

Mode of Action

The mode of action of FAMP involves the formation of peptide bonds between amino acids . This mechanism relies on the amide bond formation between the amine group of FAMP and the carboxyl group of the amino acid . The Fmoc group is base-labile, which allows for very rapid and highly efficient synthesis of peptides .

Biochemical Pathways

FAMP plays a significant role in the biochemical pathway of peptide synthesis . It is used in the chemical formation of the peptide bond, a process that requires the activation of the carboxyl group of an amino acid and the protection of the Na-amino group . The development of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and its integration into current synthesis methods is considered a major landmark in the history of the chemical synthesis of peptides .

Result of Action

The result of FAMP’s action is the efficient synthesis of peptides, including ones of significant size and complexity . This makes it a valuable resource for research in the post-genomic world .

Action Environment

The action of FAMP can be influenced by environmental factors. For instance, Fmoc protection of a variety of aliphatic and aromatic amines, amino acids, amino alcohols, and amino phenols has been reported in aqueous media under mild and catalyst-free conditions . This suggests that the reaction environment can significantly impact the efficacy and stability of FAMP.

Orientations Futures

Propriétés

IUPAC Name |

2-[3-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO4/c26-23(27)13-16-6-5-7-17(12-16)14-25-24(28)29-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,22H,13-15H2,(H,25,28)(H,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQDLUJIUWRFNCH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC=CC(=C4)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373225 |

Source

|

| Record name | Fmoc-3-aminomethyl-phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-3-aminomethyl-phenylacetic acid | |

CAS RN |

631915-50-9 |

Source

|

| Record name | Fmoc-3-aminomethyl-phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazole-5-carbohydrazide](/img/structure/B1302468.png)

![2-[[4-(Trifluoromethyl)phenyl]sulphonyl]ethanethioamide](/img/structure/B1302475.png)

![1-{2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}ethan-1-one](/img/structure/B1302479.png)

![4-(4-Methoxyphenyl)-5-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1302480.png)

![1-[3-(4-Chlorophenyl)-5-isoxazolyl]-1-ethanone](/img/structure/B1302490.png)

![1-[3-(2,6-Dichlorophenyl)isoxazol-5-yl]ethan-1-one](/img/structure/B1302497.png)